molecular formula C12H14BF3O2 B8622277 5,5-Dimethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane

5,5-Dimethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane

Cat. No. B8622277
M. Wt: 258.05 g/mol
InChI Key: LXGDSRYKYFVNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07037905B2

Procedure details

The title compound (58%, crystals) was prepared from 3-trifluoromethylphenylboronic acid and neopentylglycol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([B:9]([OH:11])[OH:10])[CH:6]=[CH:7][CH:8]=1.[CH3:14][C:15]([CH2:19]O)([CH2:17]O)[CH3:16]>>[CH3:14][C:15]1([CH3:19])[CH2:17][O:10][B:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:1])([F:12])[F:13])[CH:4]=2)[O:11][CH2:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)B(O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(COB(OC1)C1=CC(=CC=C1)C(F)(F)F)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.